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For Researchers, Scientists, and Drug Development Professionals

Application Overview
Larazotide acetate (also known as AT-1001) is a synthetic, first-in-class, eight-amino-acid

peptide designed as a tight junction regulator.[1][2][3] Its primary application in research and

drug development is focused on conditions characterized by increased intestinal permeability,

often termed "leaky gut."[1][4] Pathological intestinal permeability is a critical factor in the

pathogenesis of various inflammatory and autoimmune diseases, including inflammatory bowel

disease (IBD) and celiac disease (CeD). In these conditions, the compromised intestinal barrier

allows luminal antigens, such as gluten peptides or bacterial products, to translocate into the

lamina propria, triggering a persistent inflammatory cascade.

Larazotide acetate functions as a zonulin antagonist. Zonulin is a protein that modulates the

permeability of intestinal tight junctions. By inhibiting the zonulin pathway, larazotide acetate

helps restore the integrity of the intestinal barrier, preventing the disassembly of tight junctions

and thereby reducing the inflammatory response. Preclinical studies in various in vitro and in

vivo models of intestinal inflammation are essential for evaluating the efficacy and mechanism

of action of larazotide acetate as a potential therapeutic agent.

Mechanism of Action: The Zonulin Pathway
In inflammatory intestinal conditions like celiac disease, exposure to triggers such as gliadin (a

component of gluten) leads to the release of zonulin into the intestinal lumen. Zonulin then
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binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR) on

the surface of intestinal epithelial cells. This binding event initiates an intracellular signaling

cascade that activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin

light chain, leading to increased tension on actin filaments, which in turn causes the

disassembly of key tight junction proteins like ZO-1 and occludin. This process results in

increased paracellular permeability.

Larazotide acetate is thought to act as a competitive antagonist, preventing zonulin from

binding to its receptors. This action inhibits the downstream signaling cascade, promotes the

reassembly of tight junction proteins and actin filaments, and ultimately restores normal

intestinal barrier function.

Intestinal Lumen

Intestinal Epithelium
Inflammatory Stimuli

(e.g., Gliadin) Zonulin Release
 triggers

PAR2 / EGFR
Receptor

 binds

Larazotide Acetate
 inhibits

MLCK Activation Actin Filament
Contraction

Tight Junction
Disassembly

Increased Intestinal
Permeability

Click to download full resolution via product page

Caption: Larazotide acetate inhibits zonulin binding, preventing tight junction disassembly.

Data Presentation: Efficacy in Preclinical Models
The following tables summarize quantitative data from studies evaluating larazotide acetate in

models of intestinal inflammation.

Table 1: Larazotide Acetate Dosage in Mouse Models of Intestinal Inflammation
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Mouse
Model

Compound
Administrat
ion Route

Dosage
Key
Efficacy
Endpoints

Reference

IL-10 Gene-
Deficient

AT-1001
(Larazotide
Acetate)

Oral
Gavage

Low Dose:
0.083 mg in
30 µl water;
High Dose:
0.83 mg in
30 µl water

Reduced
small
intestinal
permeabilit
y;
Attenuated
colonic
inflammatio
n (reduced
TNF-α and
myeloperox
idase)

IL-10 Gene-

Deficient

AT-1001

(Larazotide

Acetate)

Drinking

Water

Concentratio

n not

specified

Prevention of

increased

colonic

electrical

resistance

| Gliadin-Sensitized (HCD4+/HLA/DQ8+) | Larazotide Acetate | Oral Gavage | Not specified |

Blocked gliadin-induced macrophage accumulation and increase in intestinal permeability | |

Table 2: In Vitro Efficacy of Larazotide Acetate in Caco-2 Cell Models
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Injury Model
Larazotide
Acetate (LA)
Treatment

Measurement Result Reference

Anoxia/Reoxy
genation

10 mM LA Pre-
treatment

Transepithelial
Electrical
Resistance
(TEER)

Significantly
increased
TEER
compared to
untreated
anoxic injured
cells

Anoxia/Reoxyge

nation

10 mM LA Pre-

treatment

Tight Junction

Proteins

(Occludin, ZO-1)

Prevented

disruption of TJ

proteins during

anoxic injury

Cytokine Mix

(TNF-α, IFN-γ,

IL-1β)

12.5 mM LA

(apical)

Lucifer Yellow

(LY) Permeability

Inhibited

cytokine-induced

increase in LY

permeability

| PT-Gliadin Activated PBMC Supernatant | 12.5 mM LA (apical) | FITC-Gliadin Peptide

Transport | Inhibited transport of immune-reactive 9-mer and 13-mer gliadin peptides | |

Experimental Protocols
4.1.1 Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis This model is widely used to

induce acute colitis that mimics aspects of human ulcerative colitis.

Animal Selection: Use appropriate mouse strains such as C57BL/6 or BALB/c.

Acclimatization: Allow mice to acclimate for at least one week before the experiment.

DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The

optimal concentration can vary by mouse strain and DSS batch, so a pilot study is

recommended.
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Induction: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive

days.

Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood

in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.

Larazotide Acetate Administration: Administer larazotide acetate via oral gavage or in

drinking water, typically starting before or concurrently with DSS induction.

Endpoint Analysis: After the induction period, sacrifice the animals for tissue collection and

analysis (e.g., histology, cytokine levels, permeability assays).

4.1.2 Protocol: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis This model induces a

transmural colitis that shares histopathological features with Crohn's disease.

Animal Selection: Use appropriate mouse strains such as BALB/c or SJL.

Preparation: Fast mice for 12-24 hours with free access to water.

Anesthesia: Anesthetize the mouse using a suitable anesthetic agent.

TNBS Solution: Prepare the TNBS solution by diluting it in 50% ethanol to a final

concentration of 1-2.5%.

Intrarectal Administration: Gently insert a catheter intrarectally to a depth of 3-4 cm. Slowly

administer 100-150 µl of the TNBS solution.

Post-Administration: Keep the mouse in a head-down position for at least 60 seconds to

ensure the solution remains in the colon.

Monitoring: Return the mouse to its cage and monitor daily for weight loss and other signs of

colitis.

Preparation: Dissolve larazotide acetate powder in sterile water or phosphate-buffered saline

(PBS) to the desired concentration.

Oral Gavage:
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Gently restrain the mouse.

Use a proper-sized gavage needle and insert it carefully into the esophagus.

Slowly dispense the solution (e.g., 30 µl for a mouse).

Administer daily or as required by the experimental design.

Administration in Drinking Water:

Calculate the total required amount of larazotide acetate based on estimated daily water

consumption.

Dissolve the compound in the total volume of drinking water to be provided over a 24-hour

period.

4.3.1 Protocol: In Vivo Intestinal Permeability Assay (FITC-Dextran)

Animal Preparation: Fast mice for 4-6 hours with free access to water.

FITC-Dextran Administration: Administer a solution of fluorescein isothiocyanate-dextran

(FITC-dextran, typically 4 kDa) by oral gavage (e.g., 60 mg/100 g body weight).

Blood Collection: After a defined period (e.g., 4 hours), collect blood via cardiac puncture

under anesthesia.

Plasma Separation: Centrifuge the blood to separate the plasma.

Fluorescence Measurement: Measure the concentration of the fluorescent marker in the

plasma using a fluorometer.

Data Analysis: Generate a standard curve using known concentrations of FITC-dextran to

quantify the amount in the plasma samples. Increased plasma fluorescence indicates higher

intestinal permeability.

4.3.2 Protocol: In Vitro Caco-2 Permeability Assay
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Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture

for 21-24 days to allow for differentiation into a polarized monolayer.

Verify Monolayer Integrity: Confirm barrier integrity by measuring Transepithelial Electrical

Resistance (TEER) using a voltmeter.

Inflammatory Challenge: Add inflammatory stimuli to the basolateral (lower) chamber. This

can include a mixture of pro-inflammatory cytokines (e.g., 50 ng/ml each of TNF-α, IFN-γ,

and IL-1β) or supernatant from gliadin-stimulated immune cells.

Larazotide Acetate Treatment: After 48 hours of inflammatory challenge, replace the medium

in the apical (upper) chamber with medium containing larazotide acetate (e.g., 10-12.5 mM).

Permeability Measurement (Lucifer Yellow):

After the treatment period (e.g., 24 hours), replace the apical medium with a solution

containing the fluorescent marker Lucifer Yellow (LY).

Incubate for 1-3 hours.

Collect samples from the basolateral chamber and measure fluorescence. An increase in

basolateral fluorescence indicates increased paracellular permeability.

TEER Measurement: Monitor TEER at various time points throughout the experiment. A drop

in TEER signifies a loss of barrier integrity.

4.3.3 Protocol: Cytokine Analysis

Sample Collection: Collect colon tissue homogenates or serum from experimental animals.

Assay Performance: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits

specific for the desired pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Procedure: Follow the manufacturer's instructions for the ELISA kit.

Data Analysis: Measure absorbance using a plate reader and calculate cytokine

concentrations based on a standard curve.
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Caption: Experimental workflow for testing larazotide acetate in a mouse model of IBD.
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Caption: In vitro workflow for testing larazotide acetate on Caco-2 cell monolayers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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